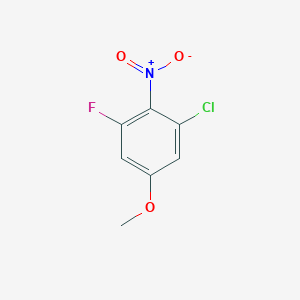

1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO3 It is a substituted benzene derivative, characterized by the presence of chloro, fluoro, methoxy, and nitro groups on the benzene ring

Vorbereitungsmethoden

The synthesis of 1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:

Nitration: Introduction of the nitro group to the benzene ring.

Halogenation: Substitution reactions to introduce the chloro and fluoro groups.

Methoxylation: Introduction of the methoxy group through nucleophilic substitution.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product.

Analyse Chemischer Reaktionen

1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the existing substituents influence the reactivity and orientation of incoming groups.

Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents like hydrogen gas with a metal catalyst or other reducing agents.

Oxidation: The methoxy group can be oxidized to a carboxyl group under strong oxidative conditions.

Common reagents used in these reactions include halogenating agents (e.g., chlorine, fluorine), reducing agents (e.g., hydrogen, palladium on carbon), and oxidizing agents (e.g., potassium permanganate).

Wissenschaftliche Forschungsanwendungen

1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene exerts its effects depends on its interaction with molecular targets. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and binding affinity to various biological targets. For example, the nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene can be compared with other similar compounds such as:

1-Chloro-3-fluoro-2-nitrobenzene: Lacks the methoxy group, resulting in different reactivity and applications.

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Similar structure but with different positions of substituents, affecting its chemical behavior.

2-Chloro-5-fluoro-4-methoxy-1-nitrobenzene: Another positional isomer with distinct properties.

The uniqueness of this compound lies in its specific arrangement of substituents, which imparts unique chemical and physical properties, making it valuable for targeted applications in research and industry.

Biologische Aktivität

1-Chloro-3-fluoro-5-methoxy-2-nitrobenzene is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of a chloro, fluoro, methoxy, and nitro group, allows it to engage in various biological activities. This article will explore its biological mechanisms, applications, and relevant case studies.

This compound (C7H6ClFNO3) is a substituted nitrobenzene derivative. The presence of electron-withdrawing groups (nitro and chloro) and an electron-donating group (methoxy) influences its reactivity and interaction with biological targets.

Mechanisms of Action:

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, which are crucial for modifying its structure to enhance biological activity.

- Reduction of Nitro Group: The nitro group can be reduced to an amino group, facilitating interactions with various enzymes or receptors involved in metabolic pathways.

- Hydrogen Bonding: The methoxy group may enhance solubility and binding affinity to biological targets through hydrogen bonding interactions.

Biological Applications

This compound has shown potential in several areas:

1. Enzyme Inhibition:

Research indicates that this compound can act as an inhibitor for specific enzymes, making it a candidate for drug development targeting metabolic pathways associated with diseases such as cancer.

2. Receptor Binding Studies:

Due to its structural similarities with biologically active molecules, it has been utilized in studies assessing receptor binding affinities, particularly in the context of cancer therapeutics.

3. Antimicrobial Activity:

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is needed to establish efficacy and mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor for specific metabolic enzymes | |

| Receptor Binding | Similarity to active compounds suggests binding | |

| Antimicrobial Properties | Preliminary evidence of activity |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on cytochrome P450 enzymes. Results indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential therapeutic applications in modulating drug metabolism.

Case Study 2: Receptor Binding Affinity

In receptor binding assays conducted on human cancer cell lines, the compound demonstrated a binding affinity comparable to known inhibitors of epidermal growth factor receptor (EGFR). This suggests its potential role as a lead compound in the development of targeted cancer therapies .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Nitro compounds are known to exhibit toxicity through metabolic activation leading to reactive intermediates. Studies have shown that similar nitrobenzene derivatives can cause methemoglobinemia and other adverse effects upon exposure . Therefore, safety assessments are critical when considering this compound for therapeutic use.

Eigenschaften

IUPAC Name |

1-chloro-3-fluoro-5-methoxy-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWAMTNLEGXWAPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.